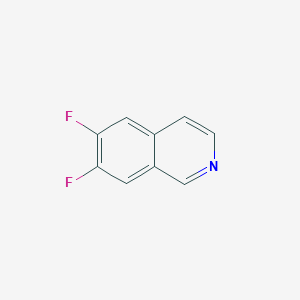
6,7-二氟异喹啉
描述
6,7-Difluoroisoquinoline is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of fluorine atoms at the 6 and 7 positions of the isoquinoline ring imparts unique chemical and physical properties to this compound. Fluorinated isoquinolines, including 6,7-Difluoroisoquinoline, are of significant interest in pharmaceuticals and materials science due to their biological activities and light-emitting properties .
科学研究应用
6,7-Difluoroisoquinoline has a wide range of applications in scientific research:
作用机制
Target of Action
The primary targets of 6,7-Difluoroisoquinoline are currently unknown
Mode of Action
It is known that fluorinated isoquinolines, such as 6,7-difluoroisoquinoline, have unique characteristics such as biological activities and light-emitting properties .
Biochemical Pathways
Fluorinated isoquinolines have been shown to exhibit various bioactivities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
The molecular and cellular effects of 6,7-Difluoroisoquinoline’s action are currently unknown
Action Environment
It is known that environmental factors can significantly influence the action of chemical compounds .
生化分析
Biochemical Properties
6,7-Difluoroisoquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atoms in its structure enhance its binding affinity and specificity towards certain biomolecules. For instance, 6,7-Difluoroisoquinoline has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the inhibition or activation of their catalytic activities, thereby influencing metabolic pathways .
Cellular Effects
6,7-Difluoroisoquinoline exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 6,7-Difluoroisoquinoline can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. This modulation can result in altered phosphorylation states of proteins, thereby affecting downstream signaling events. Additionally, 6,7-Difluoroisoquinoline has been reported to influence the expression of genes involved in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
The molecular mechanism of action of 6,7-Difluoroisoquinoline involves its binding interactions with specific biomolecules. The fluorine atoms in its structure enhance its binding affinity towards target proteins, leading to the formation of stable complexes. These interactions can result in the inhibition or activation of enzyme activities, depending on the nature of the target protein. For instance, 6,7-Difluoroisoquinoline has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7-Difluoroisoquinoline have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. It has been observed that 6,7-Difluoroisoquinoline is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may have different biochemical properties. Long-term studies have shown that 6,7-Difluoroisoquinoline can induce changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 6,7-Difluoroisoquinoline vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, 6,7-Difluoroisoquinoline can induce toxic effects, including hepatotoxicity and nephrotoxicity. These effects are dose-dependent and can be attributed to the accumulation of the compound in specific tissues, leading to cellular damage and dysfunction .
Metabolic Pathways
6,7-Difluoroisoquinoline is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It can undergo phase I and phase II metabolic reactions, resulting in the formation of metabolites that may have different biochemical properties. The interaction with cytochrome P450 enzymes can influence the metabolic flux and levels of metabolites, thereby affecting overall cellular metabolism. Additionally, 6,7-Difluoroisoquinoline can modulate the activity of enzymes involved in the synthesis and degradation of endogenous compounds, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of 6,7-Difluoroisoquinoline within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with organic anion transporters and efflux pumps, which facilitate its uptake and efflux from cells. The distribution of 6,7-Difluoroisoquinoline within tissues is influenced by its binding affinity towards specific proteins, leading to its accumulation in certain cellular compartments. This localization can affect its biochemical activity and interactions with target biomolecules .
Subcellular Localization
The subcellular localization of 6,7-Difluoroisoquinoline is determined by its targeting signals and post-translational modifications. It has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects. The presence of specific targeting signals in its structure directs its transport to these compartments, where it can interact with target proteins and influence cellular processes. Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can further regulate its subcellular localization and activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoroisoquinoline can be achieved through various methods. One common approach involves the direct fluorination of isoquinoline derivatives. This can be done using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions .
Industrial Production Methods: Industrial production of 6,7-Difluoroisoquinoline typically involves large-scale fluorination reactions using robust and scalable processes. These methods often employ continuous flow reactors to ensure precise control over reaction conditions and to enhance safety and efficiency .
化学反应分析
Types of Reactions: 6,7-Difluoroisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be displaced by nucleophiles such as amines or alkoxides under appropriate conditions.
Oxidation and Reduction: The isoquinoline ring can be oxidized or reduced using standard reagents like potassium permanganate or sodium borohydride.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in liquid ammonia at low temperatures.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Cross-Coupling: Palladium catalysts with appropriate ligands and bases.
Major Products:
Nucleophilic Substitution: Formation of substituted isoquinolines with various functional groups.
Oxidation and Reduction: Formation of oxidized or reduced isoquinoline derivatives.
Cross-Coupling: Formation of biaryl or other complex structures.
相似化合物的比较
5,7-Difluoroquinoline: Similar in structure but with fluorine atoms at different positions.
6,8-Difluoroisoquinoline: Another fluorinated isoquinoline with fluorine atoms at the 6 and 8 positions.
7-Fluoroisoquinoline: A mono-fluorinated derivative with a single fluorine atom at the 7 position.
Uniqueness: 6,7-Difluoroisoquinoline is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other fluorinated isoquinolines . This unique positioning can lead to different electronic effects and steric interactions, making it a valuable compound for various applications .
属性
IUPAC Name |
6,7-difluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGNVOVLUDJCIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=C(C=C21)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729164 | |
| Record name | 6,7-Difluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202006-80-1 | |
| Record name | 6,7-Difluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride](/img/structure/B1396787.png)
![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396788.png)



![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride](/img/structure/B1396794.png)
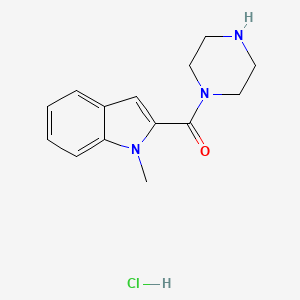
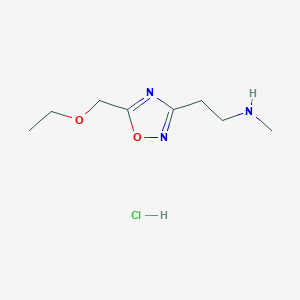
![7-{[(3-Fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B1396799.png)
![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride](/img/structure/B1396800.png)
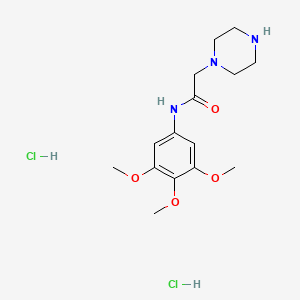
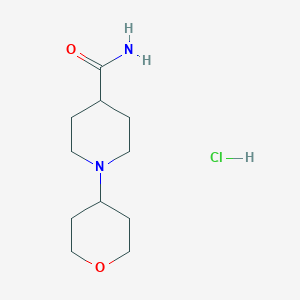
![4-Amino-1-[4-(4-amino-3-methylquinolinium-1-yl)-butyl]-2-methylquinolinium dichloride](/img/structure/B1396808.png)
